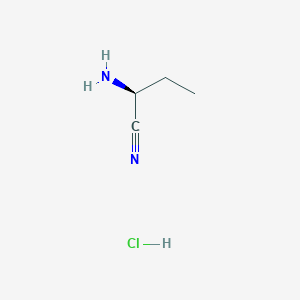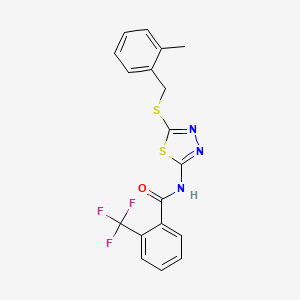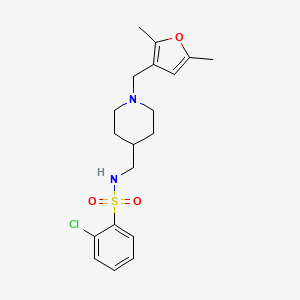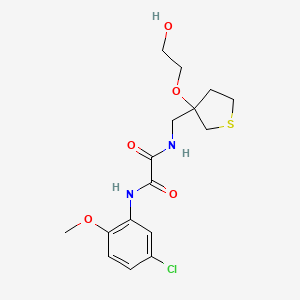
2-amino-N-(4-fluorophenyl)-3-(5,6,7,8-tetrahydronaphthalene-2-carbonyl)indolizine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-N-(4-fluorophenyl)-3-(5,6,7,8-tetrahydronaphthalene-2-carbonyl)indolizine-1-carboxamide is a useful research compound. Its molecular formula is C26H22FN3O2 and its molecular weight is 427.479. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antitumor and Antioxidant Activities
Research has shown that derivatives of tetrahydronaphthalene, including compounds related to 2-amino-N-(4-fluorophenyl)-3-(5,6,7,8-tetrahydronaphthalene-2-carbonyl)indolizine-1-carboxamide, exhibit significant antitumor and antioxidant activities. For instance, certain polyfunctionally substituted derivatives containing pyridine, thioxopyridine, and pyrazolopyridine moieties demonstrated promising potency against liver cancer cells (HepG-2) and exhibited antioxidant activities surpassing that of ascorbic acid (Hamdy et al., 2013).
Synthesis and Antimicrobial Activity
Derivatives of this compound class have been synthesized and evaluated for their antimicrobial properties. The synthesis processes often involve innovative methods to create various derivatives, which are then tested for their efficacy against different microbial strains. For example, fluoroquinolone-based 4-thiazolidinones, synthesized from a lead molecule closely related to our compound of interest, showed notable antimicrobial activities (Patel & Patel, 2010).
Applications in Fluorescent Materials
Certain derivatives have been found to exhibit unique photoluminescent properties, making them suitable for application in fluorescent materials. For instance, 6-amino-8-cyanobenzo[1,2-b]indolizines showed reversible pH-dependent optical properties, highlighted by a dramatic blue shift in fluorescence emission upon protonation. This characteristic could be harnessed for developing novel photoluminescent materials with potential applications in sensing and imaging technologies (Outlaw et al., 2016).
Polymer Science Applications
The incorporation of similar structures into polymers has led to the development of new materials with desirable properties. Fluorinated polyimides derived from compounds structurally related to this compound were synthesized, offering solubility in organic solvents, low moisture absorption, low dielectric constants, and excellent thermal stability. These materials are potentially useful in electronic and aerospace applications, where such properties are highly valued (Chung & Hsiao, 2008).
Eigenschaften
IUPAC Name |
2-amino-N-(4-fluorophenyl)-3-(5,6,7,8-tetrahydronaphthalene-2-carbonyl)indolizine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22FN3O2/c27-19-10-12-20(13-11-19)29-26(32)22-21-7-3-4-14-30(21)24(23(22)28)25(31)18-9-8-16-5-1-2-6-17(16)15-18/h3-4,7-15H,1-2,5-6,28H2,(H,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDFWOKSKUUXGJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C(=O)C3=C(C(=C4N3C=CC=C4)C(=O)NC5=CC=C(C=C5)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2601446.png)
![N-(2-fluorophenyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2601448.png)


![2-cyano-N-[3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-yl]pyridine-4-carboxamide](/img/structure/B2601453.png)


![N-(2-{1-[3-(4-methylphenoxy)propyl]-1H-benzimidazol-2-yl}ethyl)acetamide](/img/structure/B2601459.png)
![3-Methyl-5-[4-(2-pyridin-2-ylacetyl)piperazine-1-carbonyl]thiophene-2-carbaldehyde](/img/structure/B2601461.png)
![2-[(5-Cyclopropyl-2-methylpyrazol-3-yl)amino]acetic acid](/img/structure/B2601462.png)

